2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15335018
InChI: InChI=1S/C19H16ClN3O5S2/c1-28-14-7-5-13(6-8-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-4-2-3-12(20)9-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)
SMILES:
Molecular Formula: C19H16ClN3O5S2
Molecular Weight: 465.9 g/mol

2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC15335018

Molecular Formula: C19H16ClN3O5S2

Molecular Weight: 465.9 g/mol

* For research use only. Not for human or veterinary use.

2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide -

Specification

Molecular Formula C19H16ClN3O5S2
Molecular Weight 465.9 g/mol
IUPAC Name 2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C19H16ClN3O5S2/c1-28-14-7-5-13(6-8-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-4-2-3-12(20)9-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)
Standard InChI Key LNZVMOXIPGUUOS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl

Introduction

2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. It features a unique molecular structure that includes a pyrimidine ring, a sulfonyl group, and an acetamide moiety. The compound's molecular formula is C19H16ClN3O5S2, and it has a molecular weight of approximately 465.9 g/mol.

Synthesis and Chemical Reactions

The synthesis of 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves multi-step organic synthesis techniques. Key steps include the use of organic solvents like dimethylformamide or dichloromethane, and reactions may be catalyzed by bases like triethylamine. The compound can undergo various chemical reactions typical for sulfonamides and amides, such as oxidation reactions, which require careful control of reaction conditions like pH, temperature, and solvent type.

Biological Activities and Potential Applications

Preliminary studies suggest that this compound may exhibit significant biological activities, particularly as an inhibitor of certain enzymes or receptors involved in disease pathways. Its structural components indicate potential for antimicrobial and anticancer properties, similar to other sulfonamide derivatives. Further research is necessary to elucidate its exact mechanisms of action and therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide. Notable examples include:

Compound NameStructure HighlightsUnique Features
2-(4-chlorophenylsulfonyl)-N-(methoxyphenyl)acetamideSulfonamide structureDifferent phenyl substitution
5-(3-chlorobenzenesulfonyl)-6-amino-pyrimidinAmino group instead of ketoPotential for different biological activity
2-(thioether)-N-(p-tolyl)acetamideThioether linkageSimpler structure with fewer substituents

These compounds highlight variations in substituents that may affect biological activity and pharmacological profiles.

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